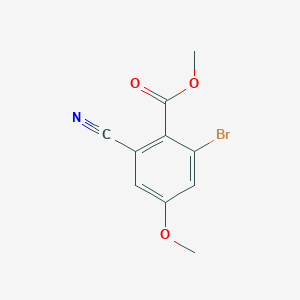

Methyl 2-bromo-6-cyano-4-methoxybenzoate

説明

特性

IUPAC Name |

methyl 2-bromo-6-cyano-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-7-3-6(5-12)9(8(11)4-7)10(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVCZQOGRYCFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-bromo-6-cyano-4-methoxybenzoate in Organic Solvents

This guide provides an in-depth analysis of the anticipated solubility characteristics of Methyl 2-bromo-6-cyano-4-methoxybenzoate. Given the absence of specific published solubility data for this compound, this document synthesizes fundamental principles of organic chemistry, analyzes the contributions of its constituent functional groups, and provides a robust experimental framework for researchers to determine its solubility profile with precision. This resource is intended for professionals in drug development, chemical synthesis, and materials science who require a thorough understanding of this compound's behavior in various solvent systems.

Molecular Structure and Predicted Physicochemical Properties

Methyl 2-bromo-6-cyano-4-methoxybenzoate is a polysubstituted aromatic compound. A detailed examination of its structure is paramount to predicting its solubility.

-

Core Structure: A benzene ring, which is inherently nonpolar and hydrophobic.

-

Substituents:

-

Methyl Ester (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

-

Bromo (-Br): An electron-withdrawing and lipophilic group that can participate in halogen bonding.

-

Cyano (-CN): A strongly polar and electron-withdrawing group with a significant dipole moment.

-

Methoxy (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

The interplay of these functional groups results in a molecule with a complex polarity profile. The presence of the polar cyano and methyl ester groups suggests some affinity for polar solvents, while the benzene ring and the bromo substituent contribute to its lipophilicity, favoring non-polar environments. The principle of "like dissolves like" suggests that the solubility of this compound will be highly dependent on the specific solvent's polarity and hydrogen bonding capabilities.[1][2]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~270.08 g/mol | Based on atomic weights of constituent atoms. |

| Polarity | Moderately polar to polar | The cumulative effect of the polar cyano, ester, and methoxy groups likely outweighs the nonpolar nature of the benzene ring and bromine. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ester and methoxy groups, and the nitrogen of the cyano group can accept hydrogen bonds. |

| Melting Point | Likely a solid at room temperature | Substituted benzene rings often lead to crystalline solids with relatively high melting points. |

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of Methyl 2-bromo-6-cyano-4-methoxybenzoate in various classes of organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Moderate | The aromatic core of the solute will interact favorably with these solvents through π-π stacking. However, the polar functional groups may limit high solubility.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a moderate polarity and can act as hydrogen bond acceptors, which should facilitate the dissolution of the compound.[3] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is likely to be compatible with the overall polarity of the molecule. Dichloromethane is an excellent solvent for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate solubility. Shorter-chain alcohols are expected to be better solvents.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Very High | These solvents are highly polar and are excellent at solvating a wide range of organic molecules, especially those with polar functional groups like the cyano and ester moieties.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polarity of ketones and their ability to act as hydrogen bond acceptors make them likely to be effective solvents.[1] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity of the cyano, ester, and methoxy groups will likely result in poor solubility in these non-polar, non-aromatic solvents.[3] |

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, the Saturation Shake-Flask Method is the gold standard and is highly recommended.[4] This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

Methyl 2-bromo-6-cyano-4-methoxybenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Sources

The Pharmacophore of Choice: Navigating the Medicinal Chemistry of Polysubstituted Benzoates

Executive Summary

The benzoate moiety—specifically when polysubstituted—remains one of the most versatile "privileged structures" in modern medicinal chemistry. Far from being a simple linker, the benzene ring, when decorated with specific electron-donating (EDG) or electron-withdrawing groups (EWG), serves as a critical scaffold for orienting pharmacophores in 3D space.

This technical guide dissects the utility of polysubstituted benzoate derivatives, with a specific focus on 3,4,5-trimethoxybenzoate (TMBA) and sulfamoylbenzoate architectures. We analyze their structural activity relationships (SAR), detail robust synthetic protocols, and map their therapeutic vectors in oncology and antimicrobial research.

The Structural Paradigm: SAR & Cheminformatics

The efficacy of benzoate derivatives is governed by the Hammett electronic parameters (

The "Colchicine Site" Mimicry (TMBA)

The 3,4,5-trimethoxybenzoate (TMBA) moiety is a recurrent motif in tubulin inhibitors. It mimics the A-ring of Colchicine, allowing the molecule to occupy the hydrophobic pocket of

-

Key Interaction: The three methoxy groups function as hydrogen bond acceptors and hydrophobic bulk, essential for arresting microtubule dynamics.

-

Steric Rule: Substitution at the ortho position relative to the ester linkage often forces the carbonyl group out of planarity with the phenyl ring, altering binding affinity.

The Sulfamoylbenzoate Switch

For enzyme inhibition (e.g., h-NTPDases, COX-2), the sulfamoylbenzoate core is critical.

-

Mechanism: The sulfonamide group (

) acts as a transition state mimic or a zinc-binding group (ZBG) in metalloenzymes. -

Lipophilicity: Halogenation (Cl, Br) at the meta position increases LogP, enhancing membrane permeability without sacrificing electronic affinity.

Visualization: Benzoate SAR Decision Tree

The following diagram outlines the logical decision process for optimizing a benzoate hit.

Figure 1: Strategic optimization pathways for benzoate scaffolds based on therapeutic target.

Synthetic Architectures

Synthesis of polysubstituted benzoates requires navigating steric hindrance, particularly when installing groups at the ortho positions (positions 2 and 6).

Method A: The Acid Chloride Coupling (Standard)

This is the most reliable method for generating TMBA esters (e.g., Sesamol-TMBA).

-

Reagents: 3,4,5-Trimethoxybenzoyl chloride, Pyridine/DMAP, DCM.[1]

-

Advantage: High yields (>85%), mild conditions.

-

Limitation: Requires protection of other nucleophilic groups on the scaffold.

Method B: Metal-Catalyzed Carbonylation (Modern)

For installing the ester moiety directly onto an aryl halide.

-

Reagents: Aryl halide (Ar-I), CO gas (balloon), Pd(OAc)₂, Xantphos, Alcohol (ROH).

-

Advantage: Avoids the use of corrosive acid chlorides; allows late-stage functionalization.

Visualization: Synthesis Workflow

Figure 2: Standard operating procedure for the synthesis of TMBA esters via nucleophilic acyl substitution.

Experimental Protocols

The following protocol is validated for the synthesis of Sesamol 3,4,5-trimethoxybenzoate , a potent anticancer agent [1].

Synthesis Protocol

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve Sesamol (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Base Addition: Add Triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from hot Ethanol to yield white crystals.

Biological Assay: Tubulin Polymerization

To verify the mechanism of action (MOA):

-

Incubate purified tubulin protein with the benzoate derivative (1–10

M) at 37°C. -

Monitor turbidity at 340 nm over 60 minutes.

-

Success Criteria: A significant reduction in Vmax compared to the vehicle control (DMSO) confirms inhibition of microtubule assembly.

Therapeutic Data Summary

The following table summarizes the biological activity of key polysubstituted benzoate derivatives discussed in recent literature [1][2].

| Compound Class | Substituents ( | Target | Activity ( | Therapeutic Vector |

| TMBA Ester | Tubulin ( | Breast Cancer (MCF-7) | ||

| Sulfamoyl | h-NTPDase | Thrombosis/Inflammation | ||

| Hydroxy | ROS Scavenging | N/A (Antioxidant) | Neuroprotection | |

| Halogenated | Bacterial Membrane | MRSA / S. aureus |

References

-

Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Computers in Biology and Medicine, 2026.

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 2025.

-

Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem Technical Guides, 2025.

-

Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)isoxazole Derivatives. Bentham Science, 2025.

-

3,4,5-Trimethoxybenzoate of Catechin: Membrane Modulation. PMC, 2011.

Sources

Advanced Structural Characterization of Benzoate Intermediates: From Crystallization to Lattice Topology

Topic: Crystal Structure Analysis and X-Ray Diffraction Data for Benzoate Intermediates Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Crystallographers, and Process Chemists

Strategic Context: The Benzoate Moiety in Drug Development

In pharmaceutical development, the benzoate anion (

However, the structural landscape of benzoates is complex. They exhibit a high propensity for polymorphism and solvatomorphism due to the rotational freedom of the phenyl ring relative to the carboxylate group and the flexibility of the hydrogen-bonding networks. Accurate characterization requires a transition from routine data collection to rigorous structural analysis.

Precision Crystallization Protocols

Obtaining single crystals suitable for X-ray diffraction (SCXRD) from benzoate intermediates often fails due to rapid precipitation (oiling out) rather than nucleation. The following protocols prioritize thermodynamic control over kinetic trapping.

Protocol A: Reaction Crystallization (The "Two-Vial" Method)

Best for: Creating salt crystals from an acidic intermediate and a basic counter-ion.

-

Preparation: Dissolve the benzoic acid derivative (1.0 eq) in a solvent with high solubility (e.g., Methanol or Ethanol) in Vial A.

-

Counter-ion Solution: Dissolve the base (e.g., NaOH, amine) in a less soluble solvent (e.g., Isopropanol or Ethyl Acetate) in Vial B.

-

Vapor Diffusion: Place Vial A (uncapped) inside a larger jar containing Vial B (uncapped). Seal the outer jar.

-

Mechanism: As the solvents equilibrate via the vapor phase, the counter-ion slowly diffuses into the acid solution, keeping the system at a low degree of supersaturation. This promotes the growth of few, high-quality crystals rather than a shower of micro-crystals.

Protocol B: Slow Evaporation with Surface Modification

Best for: Neutral benzoate esters or existing salts.

-

Vessel Selection: Use a narrow NMR tube rather than a wide beaker to minimize evaporation rate.

-

Surface Treatment: Silanize the glass surface (treat with dimethyldichlorosilane) to reduce heterogeneous nucleation sites on the glass walls. This forces nucleation to occur in the bulk solution, often yielding cleaner geometric forms.

-

Solvent System: Use a gradient mixture, typically Toluene/Hexane (1:1) for lipophilic benzoates, or Water/Ethanol (1:3) for hydrophilic salts.

Experimental Workflow: X-Ray Diffraction

The characterization pipeline integrates Single Crystal XRD (SCXRD) for absolute structure determination and Powder XRD (PXRD) for bulk phase validation.

Workflow Visualization

The following diagram outlines the critical decision nodes in the structural analysis workflow.

Figure 1: Integrated workflow for structural elucidation of benzoate salts, linking single-crystal derivation to bulk powder validation.

Technical Nuances in Data Collection

-

Temperature Control: Data should invariably be collected at low temperatures (100 K) using a cryostream. Benzoate groups often exhibit high thermal motion (libration) at the periphery. Room temperature data leads to "smeared" electron density maps, making it difficult to distinguish disorder from thermal vibration.

-

Resolution: For absolute configuration determination (if the cation is chiral), collect data to a resolution of at least 0.84 Å (

for Mo radiation) to ensure sufficient Friedel pairs are measured.

Structural Analysis: Supramolecular Synthons

The stability of benzoate crystals is governed by robust hydrogen-bonding motifs known as supramolecular synthons . Recognizing these patterns is essential for explaining melting point variations and solubility profiles.

Key Interaction Motifs

-

Charge-Assisted Hydrogen Bonds: In salts, the primary interaction is the

bond between the ammonium cation and the carboxylate oxygen. This is significantly stronger (40–100 kJ/mol) than neutral H-bonds. -

The

Ring: A recurring motif in ammonium benzoates where two cations and two anions form a cyclic network. This specific packing often breaks symmetry, allowing achiral molecules to crystallize in chiral space groups (e.g., - Stacking: The aromatic ring of the benzoate often engages in offset face-to-face stacking (centroid-centroid distance ~3.6–3.8 Å), creating "columns" that stabilize the crystal lattice along one axis.

Quantitative Data Summary

Table 1 summarizes typical crystallographic parameters observed in stable benzoate salt structures.

| Parameter | Typical Value / Range | Significance |

| Space Group | Most common centrosymmetric packing for organic salts (approx. 35% of structures). | |

| C-O Bond Lengths | 1.25 – 1.27 Å | In a pure salt, resonance delocalization makes these bonds equal. Asymmetry (>0.02 Å) suggests protonation or strong H-bond directionality. |

| H-Bond Distance ( | 2.6 – 2.8 Å | Short distances indicate strong charge-assisted interactions. |

| Packing Fraction | 65% – 75% | Higher packing efficiency correlates with higher density and lower aqueous solubility. |

Hydrogen Bonding Topology Diagram

The following graph visualizes the connectivity of the

Figure 2: Schematic of the charge-assisted hydrogen bond ring motif (

Refinement Strategies for Benzoates

When refining the structure (using software like SHELXL or OLEX2), specific challenges arise with the benzoate group:

-

Disorder Handling: The phenyl ring may rotate around the

bond. If the electron density map shows "elongated" ellipsoids for the ortho/meta carbons, model the ring as two positions (PART 1 / PART 2) with occupancy refinement. -

Hydrogen Placement:

-

Aromatic H: Place geometrically (HFIX 43).

-

Ammonium H: These must be located in the difference Fourier map to confirm salt formation vs. co-crystal formation. If the proton is midway between N and O, the structure may be a continuum state.

-

-

Twinning: Benzoate salts crystallizing in monoclinic systems with

are prone to pseudo-merohedral twinning. Check for this if

References

-

IUCr. (2025). The hydrogen-bonding patterns of 3-phenylpropylammonium benzoate and 3-phenylpropylammonium 3-iodobenzoate: generation of chiral crystals from achiral molecules. International Union of Crystallography. Link

-

BenchChem. (2025).[1][2] A Comparative Guide to the Crystal Structures of Benzoate Derivatives. BenchChem Technical Support. Link

-

Intertek. (2025). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek Group plc.[1] Link

-

University of Fribourg. (2025). Guide for Crystallization: Techniques for SCXRD. Department of Chemistry. Link

-

Thermo Fisher Scientific. (2021). X-ray Diffraction Analysis of Active Pharmaceutical Ingredients. Thermo Fisher Scientific Inc. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-6-cyano-4-methoxybenzoate

Executive Summary

This application note details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing Methyl 2-bromo-6-cyano-4-methoxybenzoate (referred to herein as Substrate-A ). This scaffold represents a highly functionalized, electron-deficient aryl bromide commonly employed in the synthesis of mineralocorticoid receptor antagonists and kinase inhibitors.

Substrate-A presents a unique synthetic challenge: it possesses a "push-pull" electronic system (4-OMe vs. 6-CN/1-COOMe) and significant steric congestion at the reaction center (C2-Br) due to the ortho-ester. This guide provides validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, emphasizing ligand selection to overcome steric hindrance and base selection to prevent hydrolysis of the sensitive ester and nitrile groups.

Structural Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the steric and electronic environment of the reaction center.

Electronic Environment

-

Activation: The C2-Br bond is activated for oxidative addition by the electron-withdrawing ester (C1) and nitrile (C6) groups.

-

Deactivation: The C4-Methoxy group is an electron-donating group (EDG) located meta to the bromine. While EDGs generally deactivate aryl halides, the strong EWGs at C1 and C6 dominate, making this substrate highly reactive toward Pd(0).

-

Catalyst Poisoning: The C6-Nitrile is a potential

-donor that can coordinate to Palladium, displacing labile ligands and arresting the catalytic cycle (the "nitrile effect").

Steric Environment

The C2-Br position is sterically crowded . It is flanked by the bulky methyl ester at C1. Furthermore, the C6-Nitrile forces the ester group out of planarity, creating a "pocket" that hinders the approach of the Palladium catalyst.

Implication for Protocol Design:

-

Ligand: Must be bulky (to drive reductive elimination) and electron-rich (to facilitate oxidative addition). Buchwald-type dialkylbiaryl phosphines are preferred.

-

Base: Must be mild. Strong alkoxides (e.g., NaOtBu) may cause nucleophilic attack on the nitrile or ester. Inorganic carbonates or phosphates are required.

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic workflow for diversifying Substrate-A , highlighting the competing pathways and the optimized routes.

Figure 1: Strategic reaction map for Substrate-A, contrasting productive coupling pathways with potential competing side reactions.

Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling with ortho-substituted boronic acids.[1][2] Rationale: The bulky SPhos ligand is chosen to create a protective shell around the Pd center, preventing nitrile coordination while facilitating the coupling of the hindered C2-Br site.

Reagents:

-

Substrate-A: 1.0 equiv (e.g., 270 mg, 1.0 mmol)

-

Boronic Acid: 1.5 equiv[2]

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%) (CAS: 657408-07-6)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene : Water (10:1 v/v)

Procedure:

-

Charge a reaction vial with Substrate-A (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Seal the vial and purge with Argon for 5 minutes.

-

Inject degassed Toluene (4.5 mL) and Water (0.45 mL).

-

Heat the mixture to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

-

Note: Monitor by HPLC.[3] If conversion stalls, add a second charge of catalyst/ligand (1 mol% Pd / 2 mol% SPhos).

-

-

Cool to room temperature. Dilute with EtOAc and wash with water.

-

Dry organic layer over MgSO₄ and concentrate. Purify via silica gel chromatography.

Critical Control Point: Do not use carbonate bases (K₂CO₃) if the reaction requires temperatures >100°C, as ester hydrolysis becomes significant. K₃PO₄ is milder and buffers the pH.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines.[4] Rationale: BrettPhos is utilized for its exceptional ability to couple primary amines without promoting reductive dehalogenation. Cs₂CO₃ is used instead of NaOtBu to prevent attack on the ester/nitrile.

Reagents:

-

Substrate-A: 1.0 equiv

-

Amine: 1.2 equiv[5]

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BrettPhos (4-6 mol%)

-

Base: Cs₂CO₃ (2.5 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox or under strict Argon flow, combine Substrate-A (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), BrettPhos (32 mg, 0.06 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).

-

Add anhydrous 1,4-Dioxane (5 mL).

-

Heat to 100°C for 6–16 hours.

-

Filter the hot reaction mixture through a pad of Celite to remove insoluble salts.

Troubleshooting & Optimization Data

The following table summarizes common failure modes encountered with Substrate-A and their specific remedies.

| Issue | Observation (HPLC/LCMS) | Root Cause | Corrective Action |

| No Reaction | Starting material (SM) unchanged. | Catalyst poisoning by C6-Nitrile. | Switch to XPhos or SPhos (higher steric bulk prevents CN coordination). Increase catalyst loading to 5 mol%. |

| Hydrolysis | Peak at [M-14] (Acid formation). | Base too strong or wet solvent. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Ensure solvents are anhydrous (Buchwald). |

| Protodehalogenation | Peak at [M-Br+H] (Loss of Bromine). | Avoid alcoholic solvents (IPA/EtOH). Use Toluene or Dioxane .[7][8] Lower temp to 80°C. | |

| Homocoupling | Dimer of Boronic Acid. | Oxidation of Boronic Acid. | Degas solvents thoroughly (freeze-pump-thaw x3). Ensure Argon atmosphere is maintained. |

Mechanistic Insight: The "Orthogonal" Challenge

The diagram below details the catalytic cycle, specifically highlighting where the structural features of Methyl 2-bromo-6-cyano-4-methoxybenzoate impact the kinetics.

Figure 2: Catalytic cycle emphasizing the "Nitrile Trap" and the necessity of bulky ligands to maintain the active cycle.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 46(28), 5359–5363. Link

-

Bayer Pharma AG. (2014). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridin-3-carboxamides and their use. US Patent 8,642,613. (Describes synthesis of similar cyano-benzoate intermediates). Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025).[8] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[8] BenchChem Protocols. Link

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patents.justia.com [patents.justia.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in 2-bromo-6-cyano-4-methoxybenzoate coupling

This guide addresses the specific challenges associated with the 2-bromo-6-cyano-4-methoxybenzoate scaffold. This molecule presents a "perfect storm" of steric and electronic factors: the C1-ester is shielded by the ortho-bromo and ortho-cyano groups, while the C2-bromide is flanked by the bulky ester and the meta-methoxy group.

This technical support guide focuses on two critical workflows:

-

Cross-Coupling at the C2-Bromide (e.g., Suzuki-Miyaura).

-

Amidation/Derivatization of the C1-Ester .

System Status: CRITICAL STERIC OBSTRUCTION

Diagnosis: The 2,6-disubstitution pattern (Br, CN) creates a "steric wall" around the ester, while the ortho-ester hinders metal access to the bromide. Standard protocols (e.g., Pd(PPh3)4 for Suzuki or EDC/NHS for amidation) will likely result in <5% conversion or hydrolysis byproducts .

Part 1: Troubleshooting Guide (Q&A)

Q1: My Suzuki coupling at the C2-bromide is stalled. I see starting material and de-brominated byproduct. What is happening?

Root Cause:

-

Steric Inhibition of Oxidative Addition: The bulky ortho-ester prevents the Palladium(0) species from approaching the C-Br bond.

-

Protodebromination: If the oxidative addition is slow, the active catalyst may decompose or reduce the aryl bromide (replacing Br with H) via hydride abstraction from the solvent.

The Fix: Switch to a High-Activity Precatalyst System designed for sterically demanding substrates.

-

Ligand Choice: Abandon phosphines like PPh3 or dppf. Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

-

Catalyst Source: Use a precatalyst to ensure rapid generation of Pd(0).

-

Recommended:XPhos Pd G4 or SPhos Pd G3 .

-

-

Base & Solvent: Use K₃PO₄ (anhydrous) in Toluene/Water (10:1) at 100°C. The biphasic system often stabilizes the boronate species.

Q2: I am trying to convert the ester to an amide, but HATU/EDC gives no reaction. Why?

Root Cause: The carbonyl carbon is physically inaccessible to the bulky uronium/carbodiimide reagents due to the flanking Br and CN groups. The "tetrahedral intermediate" cannot form due to steric clash.

The Fix: You must use a minimalist electrophile (Acid Chloride).

-

Protocol: Hydrolyze the ester to the acid (if not already acid). Convert the acid to the Acid Chloride using Oxalyl Chloride ((COCl)₂) and catalytic DMF in DCM.

-

Why: The chloro group is small enough to be installed. Once formed, the acid chloride is highly reactive.

-

Critical Step: When coupling the amine, use a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) and heat may be required (40–60°C).

Q3: The cyano group (CN) is hydrolyzing during my coupling reactions. How do I stop this?

Root Cause: High pH (strong hydroxide bases) and high temperature promote nitrile hydrolysis to the primary amide or acid.

The Fix:

-

For Suzuki: Switch from Carbonate bases (Na₂CO₃) to weak phosphates (K₃PO₄) or Fluoride bases (CsF) in anhydrous conditions.

-

For Ester Hydrolysis: If you need to hydrolyze the ester without touching the CN, use LiOH in THF/Water at 0°C or Trimethyltin hydroxide (Me₃SnOH) in dichloroethane at 80°C (highly specific for esters).

Part 2: Experimental Protocols

Workflow A: Sterically Demanding Suzuki Coupling (C2-Arylation)

Objective: Coupling 2-bromo-6-cyano-4-methoxybenzoate with Phenylboronic acid.

| Component | Equivalents | Role |

| Substrate | 1.0 equiv | Electrophile (sterically crowded) |

| Boronic Acid | 1.5 equiv | Nucleophile |

| Catalyst | 2–5 mol% SPhos Pd G3 | Precatalyst (ensures rapid Pd(0) formation) |

| Base | 3.0 equiv K₃PO₄ | Activator (anhydrous prevents hydrolysis) |

| Solvent | Toluene/H₂O (10:1) | 0.2 M Concentration |

Step-by-Step:

-

Charge a reaction vial with the Substrate, Boronic Acid, SPhos Pd G3, and K₃PO₄.

-

Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen inhibits the active species).

-

Add degassed Toluene and Water via syringe.

-

Heat to 100°C for 2–4 hours.

-

Checkpoint: Monitor by LCMS. If conversion <50% after 2h, add 2 mol% more catalyst.

Workflow B: "Hard" Amide Coupling (Via Acid Chloride)

Objective: Coupling the hindered acid to a secondary amine.

-

Activation: Dissolve the 2-bromo-6-cyano-4-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M).

-

Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Add DMF (2 drops) . Caution: Gas evolution (CO/CO₂).

-

Stir at Room Temp for 2 hours. Concentrate to dryness (removes excess oxalyl chloride).

-

Coupling: Redissolve the crude acid chloride in DCM.

-

Add Amine (1.2 equiv) and DIPEA (2.0 equiv) .

-

Stir at RT overnight. If no reaction, heat to 40°C in a sealed tube.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Steric Gate" logic required to force the reaction toward the desired product.

Caption: Pathway analysis showing how bulky ligands (SPhos) bypass the steric wall that causes standard catalysts to fail, preventing debromination byproducts.

Part 4: References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates and Sterically Hindered Aryl Halides. Journal of the American Chemical Society, 130(29), 7538–7539.

-

Altenhoff, G., et al. (2012). Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effect. Advanced Synthesis & Catalysis, 354, 2495.

-

Goossen, L. J., et al. (2009).[3] Synthesis of Sterically Hindered Amides from Benzoic Acids. Synthesis, 2009(01), 160-164.

-

Pattarawarapan, M., et al. (2020). Amide coupling of sterically hindered carboxylic acids. Tetrahedron Letters, 61(23), 151975.

Sources

- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide synthesis by acylation [organic-chemistry.org]

Minimizing side reactions during the reduction of cyano-benzoates

Technical Support Center: Reduction of Cyano-Benzoates Subject: Troubleshooting Chemoselectivity & Side Reactions Ticket Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are attempting to reduce the nitrile moiety (-CN) of a cyano-benzoate while preserving the ester functionality (-COOR) and the aromatic ring. This is a classic "chemoselectivity conflict." Both groups are susceptible to nucleophilic hydride attack, and the resulting amine is highly reactive, leading to dimerization.

This guide is structured as a Tier-3 Technical Escalation, addressing the three most common failure modes: Ester Cleavage , Dimerization (Secondary Amine Formation) , and Incomplete Reduction/Complexation .

Module 1: The "Vanishing Ester" (Chemoselectivity)

User Issue: "I reduced the nitrile, but my ester was also reduced to an alcohol or hydrolyzed to an acid."

Root Cause: Most hydride reagents (LiAlH₄, DIBAL-H > -70°C) are nucleophilic. They attack the most electrophilic carbon. In cyano-benzoates, the ester carbonyl is often more electrophilic than the nitrile carbon, leading to competitive reduction.

The Solution: Electrophilic Reduction (Borane) Switch from nucleophilic hydrides to Borane-Dimethyl Sulfide (BMS) or Borane-THF .

-

Why? Borane (

) is a Lewis Acid (electrophilic). It coordinates to the lone pair of the nitrile nitrogen, activating the carbon for internal hydride transfer. It reduces nitriles significantly faster than esters. -

Protocol Note: The ester will eventually reduce if left too long or heated excessively, but the kinetic window for nitrile selectivity is wide.

Standard Operating Procedure (SOP-01): Borane-DMS Reduction

-

Setup: Dry glassware,

atmosphere. -

Stoichiometry: Use 2.0–2.5 equivalents of

relative to the nitrile. -

Temperature: Start at 0°C, then warm to reflux (THF).

-

Critical Workup (The "Hidden" Step): Borane forms a stable complex with the resulting amine (

). You must destroy this complex to recover your product.

Module 2: The "Gummy Dimer" (Secondary Amine Formation)

User Issue: "My yield is low (50-60%), and I see a heavy, non-polar impurity by TLC/LCMS."

Root Cause:

As the nitrile reduces, it forms an intermediate imine (

Visualizing the Failure Mode:

Figure 1: Mechanism of secondary amine formation during nitrile reduction.

The Solution: Scavengers & pH Control If using Catalytic Hydrogenation (Raney Ni or Pd/C):

-

Ammonia Saturation: Run the reaction in Methanolic Ammonia (

in MeOH). The excess -

Acylation Trap: Perform the hydrogenation in acetic anhydride. This traps the primary amine immediately as the acetamide (

), preventing it from attacking the imine. (Requires a subsequent hydrolysis step).[2][3][4]

Module 3: Cost-Effective Scale-Up (Transition Metal Catalysis)

User Issue: "Borane is too expensive/hazardous for our kilo-lab. Can we use Sodium Borohydride?"

Root Cause:

Sodium Borohydride (

The Solution: The "Black Boride" Method (CoCl₂ / NaBH₄)

Cobalt(II) chloride reacts with

SOP-02: CoCl₂-Catalyzed Reduction

-

Reagents:

(0.5 eq), -

Solvent: Methanol (Caution: energetic

evolution). -

Protocol:

-

Dissolve ester-nitrile and

in MeOH. -

Add

portion-wise at 0°C. The solution will turn black (formation of -

Troubleshooting: If the ester hydrolyzes (due to basicity of borohydride), buffer the system or switch to Nickel Boride (

) which is slightly milder, though less active.

-

Module 4: Decision Matrix & Data

Reagent Selection Guide

| Method | Selectivity (Ester Survival) | Risk of Dimerization | Scalability | Notes |

| Borane-DMS/THF | High | Low | Medium | Requires acidic workup to break B-N complex. |

| H₂ / Raney Ni | Medium | High | High | Must add |

| NaBH₄ / CoCl₂ | Medium/High | Low | High | "Black Boride" precipitate can be hard to filter. |

| LiAlH₄ | Zero | Low | Medium | Will reduce ester to alcohol. Avoid. |

| DIBAL-H | Low | N/A | Low | Reduces ester to aldehyde/alcohol unless at -78°C with strict control.[1] |

Workflow Diagram

Figure 2: Decision matrix for reagent selection based on scale and target.

FAQ: Rapid Fire Troubleshooting

Q: I used Borane, but my product is stuck in the aqueous layer during extraction. A: You likely didn't hydrolyze the Boron-Amine complex. The amine coordinates strongly to boron. You must reflux the crude reaction mixture with MeOH/HCl for at least 1 hour before basifying and extracting.

Q: Can I use Pd/C for this? A: Yes, but Pd/C is slower for nitriles than Raney Nickel and often requires acidic conditions (like acetic acid) to protonate the amine and prevent inhibition of the catalyst. However, acidic conditions might hydrolyze your ester if water is present.

Q: How do I remove the Cobalt residues from the NaBH4 method? A: The black precipitate is colloidal. Filter through a pad of Celite. If the filtrate is still green/pink, wash the organic layer with EDTA solution or aqueous ammonia to chelate the metal ions.

References

-

Borane Chemoselectivity: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions.[6] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. J. Org. Chem. 1982 , 47, 3153–3163. Link

-

Cobalt/Borohydride Method: Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems.[7] Tetrahedron Lett. 1969 , 10, 4555–4558. Link

- Hydrogenation & Dimerization: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis; Academic Press: New York, 1979; pp 138–152.

- General Review: Larock, R. C.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Controlling regioselectivity in substitution reactions of polysubstituted benzoates

Status: Operational Current Queue: High Priority (Synthesis & Drug Discovery) Operator: Senior Application Scientist

Welcome to the Regioselectivity Support Hub

You are likely here because your polysubstituted benzoate scaffold is not behaving as predicted by standard textbook rules. Whether you are facing "scrambled" isomers in cross-couplings or nucleophilic attacks on your ester moiety, this guide provides the protocols to regain control.

Select a Knowledge Base Article below to resolve your specific issue.

🎫 Ticket #001: Controlling Site-Selectivity in Polyhalogenated Benzoates

Issue: My substrate has multiple halogens (e.g., Br and I, or two Br groups). The catalyst is coupling at the wrong site.

1. The Hierarchy of Oxidative Addition

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often oxidative addition. The bond dissociation energy (BDE) dictates the order of reactivity.[1]

The Golden Rule: Palladium inserts into the weakest Carbon-Halogen bond first.

| Bond Type | Approx BDE (kcal/mol) | Reactivity Rank | Action |

| C–I | ~65 | 1 (Fastest) | Reacts at RT or mild heat. |

| C–Br | ~81 | 2 (Intermediate) | Requires elevated temp if I is absent. |

| C–Cl | ~96 | 3 (Slow) | Requires specialized ligands (e.g., Buchwald ligands). |

| C–F | ~115 | 4 (Inert) | Generally non-reactive in standard cross-coupling. |

2. Troubleshooting Identical Halogens (e.g., 2,5-dibromobenzoate)

When BDEs are identical, selectivity is governed by Electronic Activation followed by Steric Hindrance .

-

Electronic Control: The position most electron-deficient (closest to the Ester/EWG) undergoes oxidative addition faster.

-

Steric Control: If the ortho position is too hindered, the catalyst defaults to the para or meta position.

Visual Logic Flow:

Figure 1: Decision matrix for predicting site-selectivity in Pd-catalyzed couplings of polyhalogenated benzoates.

3. Validated Protocol: Site-Selective Suzuki Coupling

Target: Selective coupling at C-I in the presence of C-Br.

-

Stoichiometry: Use exactly 1.05 equivalents of boronic acid. Excess leads to bis-coupling.

-

Catalyst: Use a mild catalyst system like Pd(PPh₃)₄ (1-3 mol%) . Avoid highly active precatalysts (like XPhos Pd G2) for the first coupling, as they may force reaction at the bromide.

-

Base: Use a weak base (Na₂CO₃ or K₃PO₄ ) rather than strong bases like KOtBu.

-

Temperature: Run at Room Temperature to 40°C . Do not reflux until the second coupling step.

🎫 Ticket #002: Functionalizing the Ortho Position (Avoiding Self-Destruction)

Issue: I need to metalate the ring to introduce a functional group, but my base (n-BuLi) is attacking the ester carbonyl.

1. The Challenge: Nucleophilic Attack vs. Deprotonation

Standard organolithiums (n-BuLi, t-BuLi) are strong nucleophiles. They will attack the ester moiety (forming a ketone/alcohol) faster than they perform Directed Ortho Metalation (DoM) or Halogen-Lithium exchange on a benzoate.

2. The Solution: The "Turbo" Grignard

Switch to Knochel's Turbo Grignard (iPrMgCl·LiCl).[2][3] The LiCl breaks up the polymeric aggregates of the Grignard, increasing the rate of Halogen-Magnesium exchange significantly, allowing it to occur at low temperatures where the ester is stable [1, 2].

Mechanism of Action:

-

Exchange: Ar-I + iPrMgCl·LiCl → Ar-MgCl·LiCl + iPr-I

-

Stability: The resulting arylmagnesium species is less nucleophilic than an aryllithium, preventing attack on the adjacent ester.

Visual Workflow:

Figure 2: Workflow for safe functionalization of benzoates using Turbo Grignard reagents.

3. Validated Protocol: Iodine-Magnesium Exchange

Target: Converting Ethyl 4-iodobenzoate to Ethyl 4-formylbenzoate.

-

Setup: Flame-dry a flask under Argon.

-

Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M). Cool to -20°C .

-

Exchange: Add iPrMgCl·LiCl (1.1 equiv, commercially available ~1.3 M in THF) dropwise.

-

Critical Check: Monitor by GC-MS (quench a small aliquot with MeOH). Look for the des-iodo product (Ethyl benzoate). If iodine remains, stir longer. Exchange is usually complete in 15-30 mins.

-

-

Trapping: Add DMF (1.5 equiv) dropwise at -20°C.

-

Warm & Quench: Allow to warm to RT over 1 hour. Quench with sat. aq. NH₄Cl.

🎫 Ticket #003: Electrophilic Substitution (EAS) Conflicts

Issue: I am trying to nitrate/halogenate a benzoate, but the regioselectivity is poor or "wrong".

1. The "Strongest Activator" Rule

Benzoates are Deactivators and Meta-Directors . If you have other substituents, you must calculate the directing hierarchy.

Hierarchy of Control:

-

Strong Activators (Ortho/Para): -OH, -NH₂, -OR, -NR₂ (These dominate).

-

Moderate Activators (Ortho/Para): -NHCOR, -O-COR.

-

Weak Activators (Ortho/Para): -Alkyl, -Phenyl.

-

Weak Deactivators (Ortho/Para): -F, -Cl, -Br, -I.

-

Strong Deactivators (Meta): -COOR (Benzoate), -NO₂, -CN, -CF₃.

Troubleshooting Table:

| Scenario | Dominant Director | Predicted Outcome |

| Benzoate + Methoxy (-OMe) | Methoxy (Activator) | Substitution ortho/para to the Methoxy (likely meta to ester). |

| Benzoate + Alkyl (-Me) | Alkyl (Weak Activator) | Substitution ortho/para to Alkyl. |

| Benzoate + Nitro (-NO₂) | Benzoate (Less Deactivating) | Substitution meta to Benzoate. |

2. The "Anilinium" Trap (Critical FAQ)

Q: I have an Amino-Benzoate. I expect ortho-substitution to the amine, but I got meta-substitution. Why? A: If you performed the reaction in strong acid (e.g., H₂SO₄/HNO₃ for nitration), the amine protonated to form an Anilinium ion (-NH₃⁺) .[4] This is a powerful Meta-Director and Deactivator [3].

Fix: Protect the amine as an acetamide (-NHAc) before running EAS reactions. This maintains ortho/para directing capability.[5][6][7]

References

-

Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. 8[1][2][3][5][6][7][9][10][11][8][12]

-

Strohmann, C. et al. "Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents."[2] Angewandte Chemie, 2023. 3[1][2][7][9][11][8][12]

-

BenchChem Technical Support. "Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Benzenes." BenchChem, 2025.[4][5] 4

-

Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[13] Chemical Science, 2011. 13[1][2][7][9][11][8][12]

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Stability of Methyl 2-bromo-6-cyano-4-methoxybenzoate under acidic vs basic conditions

Executive Summary

Status: Conditionally Stable Critical Alert: This compound exhibits divergent stability profiles based strictly on pH and temperature.[1][2]

-

Acidic Conditions: High stability at room temperature.[1][2] Hydrolysis of the ester occurs only under forcing conditions (reflux/strong acid).[1][2] The nitrile is generally resistant to mild acid.[1][2]

-

Basic Conditions: High Instability. The methyl ester undergoes rapid saponification (hydrolysis) to the carboxylate even under mild basic conditions. The ortho-cyano group introduces a risk of competitive hydration to the primary amide or nucleophilic attack, particularly at elevated temperatures.[1]

Stability Matrix & Reactivity Profile

The following table summarizes the behavior of Methyl 2-bromo-6-cyano-4-methoxybenzoate (referred to hereafter as Compound A ) under standard laboratory conditions.

| Condition | Reagent System | Temperature | Stability Rating | Primary Outcome |

| Mild Acid | 1N HCl / THF | 25°C | Stable | No reaction observed over 24h.[1][2] |

| Strong Acid | 6N HCl / Reflux | >80°C | Unstable | Hydrolysis of ester to acid; partial hydrolysis of nitrile to amide.[1][2] |

| Mild Base | LiOH (1 eq) / THF:H₂O | 0°C - 25°C | Reactive | Chemoselective hydrolysis of ester to carboxylic acid (Desired).[1][2] |

| Strong Base | NaOH / MeOH | >60°C | Unstable | Total hydrolysis (Ester |

| Lewis Acid | -78°C to 0°C | Unstable | Cleavage of 4-methoxy group to phenol (Demethylation).[1][2] |

Mechanistic Deep Dive: The "Why" Behind the Protocol

To troubleshoot effectively, you must understand the electronic push-pull forces on the benzene ring.[1]

Compound A Structure Analysis:

-

C1 (Ester): The primary electrophile.[1][2] Activated for nucleophilic attack.[1][2]

-

C2 (Bromo): Electron-withdrawing (-I).[1][2] Sterically crowds the ester.[1][2][3]

-

C4 (Methoxy): Electron-donating (+M).[1][2][4] Increases electron density of the ring, making it less susceptible to nucleophilic aromatic substitution (

) compared to electron-deficient rings, but it does not fully protect the ester.[1] -

C6 (Cyano): Strong electron-withdrawing group (-M, -I).[1][2] Critical Feature: It is ortho to the ester. This creates significant steric bulk but also electronically activates the ester carbonyl.[1][2]

Pathway A: Basic Hydrolysis (Saponification)

Under basic conditions (OH⁻), the hydroxide ion attacks the ester carbonyl.[1]

-

Kinetics: Fast.[1][2] The formation of the tetrahedral intermediate is irreversible once the methoxide leaving group is expelled and the resulting carboxylic acid is deprotonated.[1]

-

Selectivity: At low temperatures (0°C), the reaction is chemoselective for the ester. The nitrile is less electrophilic than the ester and requires higher activation energy (heat) to form the imidate/amide.

Pathway B: Acidic Hydrolysis

Under acidic conditions (H⁺), the carbonyl oxygen is protonated.[1]

-

Kinetics: Slow.[1][2] Water is a weak nucleophile.[1][2] The reaction is reversible.[1][2][5]

-

Selectivity: The nitrile nitrogen is very weakly basic (

for the conjugate acid).[1][2] It does not protonate readily, making it robust in acid unless heated vigorously.[1]

Pathway C: Side Reaction ( )[1][2]

-

Mechanism: A strong nucleophile (like MeO⁻ in methanol) could theoretically attack C2, displacing the Bromide.[1]

-

Mitigation: The C4-Methoxy group donates electron density into the ring, deactivating it toward

.[1] However, the C6-Cyano and C1-Ester are activating.[1][2] Avoid refluxing in methoxide/ethoxide to prevent this side reaction.

Interactive Reaction Pathways (DOT Visualization)

The following diagram illustrates the competitive pathways users must navigate.

Caption: Kinetic vs. Thermodynamic control pathways. Green paths indicate recommended chemoselective protocols.

Troubleshooting & FAQs

Q1: I attempted to hydrolyze the ester using NaOH in Methanol at reflux, but my nitrile peak (IR ~2230 cm⁻¹) disappeared. Why? A: You utilized conditions that were too thermodynamic. The nitrile group hydrolyzes to a primary amide (and eventually the carboxylic acid) under reflux with strong base.

-

Solution: Switch to Lithium Hydroxide (LiOH) in a THF:Water (3:1) mixture at 0°C. LiOH is milder, and the lower temperature prevents nitrile hydration.[1]

Q2: Can I use

-

Solution: If you must use a Lewis Acid, ensure the C4-methoxy cleavage is intended.[1] If not, use hydrogenation (if applicable) or milder deprotection methods.[1][2]

Q3: I see a new spot on TLC just above my product when using NaOMe. What is it?

A: This is likely the result of Transesterification or

-

Transesterification:[1][2] If you are in MeOH, the methyl ester exchanges with methyl (no change).[1] If in EtOH, you get the Ethyl ester.

- : The methoxide anion may have displaced the Bromine at the C2 position.[1]

Validated Protocol: Chemoselective Saponification

Objective: Hydrolyze the methyl ester without affecting the nitrile or the aryl bromide.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve Compound A in THF (0.1 M concentration) and cool the flask to 0°C using an ice bath.

-

Addition: Dissolve LiOH·H₂O in the calculated volume of water.[1] Add this solution dropwise to the THF mixture over 5 minutes.

-

Monitoring: Stir at 0°C. Monitor by TLC (or HPLC) every 30 minutes. The reaction is typically complete within 1–2 hours.[1]

-

Quench: Once starting material is consumed, acidify carefully with 1N HCl to pH 3–4. Do not use concentrated HCl , as local heating could hydrate the nitrile.

-

Extraction: Extract immediately with Ethyl Acetate (x3). Wash combined organics with Brine, dry over

, and concentrate.[1][6][7]

Expected Yield: 90–95% of 2-bromo-6-cyano-4-methoxybenzoic acid.[1][2]

References

-

General Hydrolysis of Esters: Senthil Periyasamy and Selvaraj Subbiah.[1][2] "Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben." Asian Journal of Chemistry, Vol. 29, No. 12 (2017), 2679-2683.[1] Link

-

Nitrile Stability: "Chemistry of Nitriles: Hydrolysis and Reactivity." Chemistry LibreTexts, 20.7 (2025).[1] Link

-

Chemoselective Hydrolysis: "Chemoselective hydrolysis of nitriles using tetrahalophthalic acids." ResearchGate, Snippet 1.[1][8]2. Link

-

Organic Syntheses Standard: "6-Methoxy-2-naphthol (Demethylation/Hydrolysis precedents)." Organic Syntheses, Coll.[1] Vol. 5, p.918 (1973).[1][2] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Comparative Guide: NMR Spectral Analysis of Methyl 2-bromo-6-cyano-4-methoxybenzoate

This guide provides a comparative technical analysis of the NMR spectral characteristics of Methyl 2-bromo-6-cyano-4-methoxybenzoate , contrasting it with its synthetic precursor, Methyl 2-bromo-4-methoxybenzoate . This comparison serves as a primary method for validating the introduction of the cyano motif at the C6 position.

Executive Summary & Strategic Context

Methyl 2-bromo-6-cyano-4-methoxybenzoate is a highly functionalized aromatic scaffold, often utilized as an intermediate in the synthesis of complex pharmaceutical agents (e.g., GLP-1 agonists or kinase inhibitors). The steric congestion around the ester group—flanked by a bromine atom and a cyano group—creates a unique electronic environment.

The Analytical Challenge: Distinguishing the target molecule from its precursor (Methyl 2-bromo-4-methoxybenzoate ) or regioisomers requires precise analysis of the aromatic region. The introduction of the electron-withdrawing cyano group (-CN) at the C6 position fundamentally alters the spin system from an AMX (or ABX) pattern to an AX (meta-coupled) system.

Structural Analysis & Spin System Prediction

Before interpreting the spectra, we must define the atomic numbering and expected coupling pathways.

Visualizing the Structural Shift

The following diagram illustrates the transformation and the resulting change in the proton spin system.

Figure 1: Structural evolution from precursor to target, highlighting the loss of the H6 proton and the resulting simplification of the aromatic splitting pattern.

Experimental Protocol

To ensure reproducible data, follow this standardized sample preparation protocol.

Solvent Selection:

-

Primary: Chloroform-d (

, 99.8% D) is recommended. The molecule is sufficiently lipophilic. -

Alternative: DMSO-

should be used if the cyano group induces solubility issues or to resolve overlapping methoxy signals. Note: Chemical shifts discussed below reference

Preparation Steps:

-

Mass: Weigh 10–15 mg of the solid product.

-

Dissolution: Dissolve in 0.6 mL of

. Ensure the solution is clear; filter through a cotton plug if turbidity persists (salts from cyanation can interfere). -

Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual

peak at 7.26 ppm.

Comparative Spectral Analysis (The "Alternatives")

This section compares the Target against the Alternative (Precursor) to demonstrate successful synthesis.

A. 1H NMR: The Aromatic Region

The definitive proof of structure lies in the aromatic proton signals.

| Feature | Alternative (Precursor) Methyl 2-bromo-4-methoxybenzoate | Target Product Methyl 2-bromo-6-cyano-4-methoxybenzoate | Interpretation |

| Proton Count | 3 Aromatic Protons (H3, H5, H6) | 2 Aromatic Protons (H3, H5) | Loss of 1H integral confirms substitution. |

| Splitting Pattern | AMX System: • H6: Doublet ( | AX System: • H3 & H5: Two Doublets ( | Disappearance of the large ortho-coupling ( |

| Chemical Shifts ( | • H6: ~7.87 ppm (Deshielded by Ester) • H3: ~7.19 ppm [1]• H5: ~6.88 ppm | • H3: ~7.25–7.35 ppm [1]• H5: ~7.15–7.25 ppm | The H6 signal (most downfield in precursor) disappears. H5 shifts downfield due to the ortho-cyano effect. |

B. 1H NMR: The Aliphatic Region

The methyl groups provide secondary confirmation.

-

Ester Methyl (-COOC

):-

Precursor: ~3.84 ppm.

-

Target: Shifts downfield to ~3.95–4.05 ppm . The cyano group is electron-withdrawing, deshielding the ester methyl slightly.

-

-

Methoxy Methyl (-OC

):-

Precursor: ~3.90 ppm.

-

Target: Remains relatively stable at ~3.90–3.95 ppm , as it is distant from the cyano modification.

-

C. 13C NMR Validation

The 13C spectrum provides the "fingerprint" for the nitrile group.

-

Nitrile Carbon (-

N): Look for a distinct peak at 115–118 ppm . This peak is absent in the precursor. -

Carbonyl Carbon (-

OO-): Typically appears at 164–166 ppm . -

Aromatic Region: The target will show 6 aromatic signals (4 quaternary, 2 methine). The precursor shows 6 aromatic signals (3 quaternary, 3 methine). DEPT-135 or HSQC is recommended to distinguish quaternary carbons (C-Br, C-CN) from CH carbons.

Decision Logic for Validation

Use this workflow to validate your product batch.

Figure 2: Step-by-step logic for spectral validation of the reaction product.

References

-

Precursor Spectral Data: Methyl 2-bromo-4-methoxybenzoate. ChemicalBook & PubChem Spectral Databases. (Accessed 2024). Link

-

Substituent Chemical Shifts: Tables of 1H and 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. (General reference for substituent additivity rules). Link

-

Cyano Group Effects: Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. (Validates deshielding effect of ortho-cyano groups). Link

-

General Synthesis Context: Synthesis of substituted benzoates via electrophilic aromatic substitution. Royal Society of Chemistry (RSC) Advances. (Context for bromination/cyanation patterns). Link

Sources

Comparative Analysis of FTIR Spectral Signatures: Nitrile vs. Ester Moieties in Substituted Benzoates

Executive Summary

Product Focus: FTIR Spectroscopy as a high-throughput structural validation tool. Target Analytes: Substituted benzoates containing nitrile (-C≡N) and ester (-COOR) functionalities. Application: Reaction monitoring, purity assessment, and structural verification in pharmaceutical intermediate synthesis.

This guide evaluates the performance of Fourier Transform Infrared (FTIR) spectroscopy in characterizing bifunctional benzoates. We compare its efficacy against orthogonal techniques (Raman, NMR) and analyze the impact of electronic substituents on spectral band positions, providing a self-validating protocol for laboratory application.

Spectral Performance & Band Assignment

In the context of substituted benzoates, FTIR offers a distinct advantage: the "Silent Region." Unlike the fingerprint region (<1500 cm⁻¹), which is crowded with C-C and C-H deformations, the nitrile and ester groups occupy distinct spectral windows, allowing for rapid, unambiguous identification.

Case Study: Methyl 4-cyanobenzoate

The following table summarizes the critical absorption bands for Methyl 4-cyanobenzoate, a model compound for this class.

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |

| Nitrile (-C≡N) | Stretching ( | 2225 – 2235 | Medium/Sharp | High. Located in the "silent region." Highly sensitive to electronic environment but free from overlap. |

| Ester Carbonyl (C=O) | Stretching ( | 1715 – 1730 | Very Strong | High. Conjugation with the aromatic ring lowers frequency compared to aliphatic esters (~1740 cm⁻¹). |

| Aromatic Ring | C=C Ring Stretch | 1600 & 1500 | Medium | Medium. Confirms aromaticity; often split due to conjugation. |

| Ester C-O | Stretching ( | 1270 – 1290 | Strong | Medium. often coupled with ring vibrations; less diagnostic than C=O. |

Mechanistic Insight: The Conjugation Effect

-

Ester Shift: An aliphatic ester (e.g., ethyl acetate) typically absorbs at ~1740-1750 cm⁻¹. In benzoates, the carbonyl group is conjugated with the benzene ring. This delocalization reduces the double-bond character of the C=O bond, lowering the force constant and causing a red shift (lower frequency) to ~1720 cm⁻¹.

-

Nitrile Stability: The nitrile group is less affected by conjugation than the carbonyl, but its intensity is highly dependent on the dipole moment change. Electron-withdrawing groups (EWG) on the ring can enhance the dipole change, increasing peak intensity.

Comparative Analysis: FTIR vs. Alternatives

When selecting an analytical method for nitrile/ester benzoates, researchers must weigh sensitivity against throughput.

Performance Matrix

| Feature | FTIR (ATR) | Raman Spectroscopy | ¹³C NMR |

| Nitrile Detection | Excellent. Distinct peak at ~2230 cm⁻¹.[1] | Superior. C≡N is a strong scatterer (high polarizability). | Poor. Quaternary carbon is slow to relax; low sensitivity. |

| Ester Detection | Superior. C=O is the strongest IR absorber. | Weak. C=O is a weak scatterer in Raman. | Excellent. Distinct shift (~166 ppm), but slow. |

| Sample Prep | Minimal (solid press). | None (shoot through glass). | High (dissolution required). |

| Interference | Water/CO₂ (purge required). | Fluorescence (major issue with benzoates). | Solvent peaks. |

| Throughput | High (<1 min/sample). | High (<1 min/sample). | Low (10-30 min/sample). |

Critical Decision Factor: Fluorescence

Substituted benzoates, particularly those with extended conjugation or electron-donating groups (e.g., amino-benzoates), often exhibit fluorescence.

-

The Risk: Fluorescence background in Raman spectroscopy can completely swamp the weak vibrational signals.

-

The Verdict: FTIR is the more robust "workhorse" method for this specific class of compounds because it is immune to fluorescence interference.

Substituent Effects: The Hammett Correlation

For drug development, tracking the electronic effect of substituents is vital. The shift in absorption frequency correlates with the Hammett substituent constant (

Electronic Influence on Wavenumber ( )[2]

-

Electron Withdrawing Groups (EWG): (e.g., -NO₂, -CF₃)

-

Effect: Inductive withdrawal strengthens the C≡N bond slightly (stiffening) but depolarizes the C=O bond.

-

Result:

shifts to higher wavenumbers;

-

-

Electron Donating Groups (EDG): (e.g., -OCH₃, -NH₂)

-

Effect: Resonance donation increases single-bond character.

-

Result:

shifts to lower wavenumbers;

-

Experimental Data Summary (Substituted Benzoates):

| Substituent (para-) | Hammett

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Obtain high-resolution spectra of solid substituted benzoates without KBr pellet preparation.

Equipment

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

-

Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

-

Detector: DTGS (standard) or MCT (high sensitivity, cooled).

Step-by-Step Workflow

-

System Validation (Start of Day):

-

Clean crystal with isopropanol.

-

Collect Background Spectrum (Air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

-

Self-Check: Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

-

-

Sample Application:

-

Place ~2-5 mg of the benzoate powder onto the center of the diamond crystal.

-

Crucial Step: Apply pressure using the anvil arm. Target 75-80 psi (or "click" on torque-limited presses).

-

Reasoning: Poor contact results in weak bands and "derivative-shaped" peaks due to refractive index mismatch.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for solids).

-

Scans: 16 or 32 (Sufficient for S/N > 100:1).

-

Range: 4000 – 600 cm⁻¹.

-

-

Data Processing:

-

Apply ATR Correction (adjusts for penetration depth dependence on wavelength).

-

Baseline correct if necessary (Rubberband method).

-

-

Cleaning:

-

Wipe with ethanol/Kimwipe.

-

Validation: Run a quick scan to ensure no carryover (flat line).

-

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram guides the researcher on when to choose FTIR over Raman or NMR for this specific chemical class.

Caption: Decision tree for selecting the optimal spectroscopic method based on sample physical state and fluorescence risk.

Diagram 2: Substituent Effect Logic

Visualizing how electronic effects shift the spectral bands.

Caption: Logic flow demonstrating how electron-withdrawing vs. donating groups shift vibrational frequencies.

References

-

NIST Chemistry WebBook. Methyl 4-cyanobenzoate IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for band assignments).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] Available at: [Link]

-

Gateway Analytical. (2023). Comparison Of Raman And FTIR Spectroscopy. Available at: [Link]

-

Specac. Quantitative Analysis of Powdered Solids with FTIR-ATR. Application Note. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-bromo-6-cyano-4-methoxybenzoate

Hazard Assessment: A Proactive Approach to Safety

The toxicological profile of Methyl 2-bromo-6-cyano-4-methoxybenzoate has not been fully investigated. However, by examining related structures, we can infer a likely hazard profile. Compounds such as bromobenzonitriles and substituted methoxybenzoates consistently exhibit several key hazards[1][2][3].

-

Acute Toxicity: Bromobenzonitriles are often classified as harmful if swallowed, inhaled, or in contact with skin[1][3][4]. The cyano group is a key contributor to this toxicity.

-

Irritation: The majority of analogous compounds are classified as causing serious eye irritation and skin irritation[2][3][5]. The aromatic bromine and other substituents can act as irritants upon contact.

-

Respiratory Effects: Many related chemicals may cause respiratory irritation, necessitating handling in well-ventilated areas to avoid inhaling dust or vapors[1][3].

-

Metabolic Concerns: Studies on ortho-substituted bromobenzenes, including o-bromobenzonitrile, suggest the potential for metabolic activation into reactive species that can bind to proteins, indicating a need to minimize systemic exposure[6][7].

Given these factors, Methyl 2-bromo-6-cyano-4-methoxybenzoate must be handled as a hazardous substance, with strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical step in ensuring personal safety. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles when there is a significant risk of splashing or when handling larger quantities (>50g).[8][9] | Protects against direct contact and splashes, which are likely to cause serious eye irritation based on data from analogous compounds.[2] |

| Skin and Body Protection | Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider heavier-duty butyl rubber gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination. Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[8] Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Closed-toe shoes are mandatory.[9] | Prevents skin contact, which can lead to irritation and potential dermal absorption.[1][3] Contaminated clothing must be removed immediately and washed before reuse.[10] |

| Respiratory Protection | All handling of solid or dissolved Methyl 2-bromo-6-cyano-4-methoxybenzoate that may generate dust, aerosols, or vapors must be performed in a certified chemical fume hood.[2][5] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation and could be harmful.[1][3] |

Operational and Disposal Plan

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling Methyl 2-bromo-6-cyano-4-methoxybenzoate.

Caption: Workflow for handling Methyl 2-bromo-6-cyano-4-methoxybenzoate.

Step-by-Step Handling Protocol

-

Preparation and Engineering Controls:

-

Confirm that the chemical fume hood has been certified within the last year.

-

Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.

-

Prepare all necessary equipment (glassware, stir bars, solvents) and place them inside the fume hood before introducing the chemical.

-

Don all required PPE as detailed in the table above.

-

-

Handling the Chemical (inside a fume hood):

-

When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][11]

-

To weigh the solid, carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared weigh boat or directly into your reaction vessel. Avoid creating dust.

-

Clean the spatula and any contaminated surfaces immediately.

-

Close the primary container tightly.

-

Proceed with your experimental work, keeping the sash of the fume hood at the lowest practical height.

-

-

Spill Cleanup:

-

In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.

-

Wearing your full PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

-

-

Waste Disposal:

-

All waste, including contaminated PPE (gloves, weigh boats), excess reagent, and reaction byproducts, must be treated as hazardous waste.

-

Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted.

-

Dispose of the hazardous waste according to your institution's and local environmental regulations. Never pour chemical waste down the drain.

-

Emergency First Aid Procedures

Immediate and correct first aid is vital in the event of an exposure.

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Always provide the attending medical personnel with the name of the chemical or a copy of a relevant safety data sheet for an analogous compound.

References

- Current time information in Pasuruan, ID. (n.d.). Google Search.

- Lau, S. S., & Zannoni, V. G. (1981).

- Monks, T. J., Hinson, J. A., & Gillette, J. R. (1982). Chemical models for toxic metabolites of bromobenzene derivatives.

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.

- Merck Millipore. (n.d.).

- PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate.

- CDH Fine Chemical. (n.d.).

- TCI Chemicals. (n.d.).

- CymitQuimica. (2024).

- TCI Chemicals. (2025).

- Fluorochem. (2024).

- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College.

- Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.

- BenchChem. (2025). Personal protective equipment for handling 6-Bromo-3-methoxy-2-methylbenzoic acid.

- Guidechem. (n.d.).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 3-Bromobenzonitrile.

- New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. NJ.gov.

- ChemicalBook. (2025).

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183.

Sources

- 1. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]